

# Noratropine CAS#16839-98-8 properties and specifications

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# Noratropine (CAS #16839-98-8): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Noratropine**, with the Chemical Abstracts Service (CAS) number 16839-98-8, is a tropane alkaloid and a primary metabolite of atropine. It is recognized for its activity as a muscarinic acetylcholine receptor antagonist. This technical guide provides a comprehensive overview of the physicochemical properties, specifications, and experimental protocols related to **Noratropine**. It is intended to serve as a detailed resource for researchers and professionals engaged in drug development and related scientific fields. This document includes structured data tables for easy reference, detailed experimental methodologies, and visualizations of relevant biological pathways and experimental workflows.

# **Physicochemical Properties and Specifications**

**Noratropine**, also known as N-Demethylatropine, possesses a unique set of chemical and physical properties that are crucial for its handling, formulation, and biological activity. These properties are summarized in the tables below.

## Table 1: General and Chemical Properties of Noratropine



Property	Value	Reference
CAS Number	16839-98-8	N/A
Molecular Formula	C16H21NO3	[1][2]
Molecular Weight	275.34 g/mol	[1][2]
IUPAC Name	(1R,5S)-8- azabicyclo[3.2.1]octan-3-yl 3- hydroxy-2-phenylpropanoate	[2]
Synonyms	N-Demethylatropine, Norhyoscyamine, Atropine Impurity B	[2]
Appearance	White powder	[2]
Solubility	Soluble in chloroform	[2]
Storage	Desiccate at -20°C	[2]

**Table 2: Predicted and Experimental Physical Properties** 

of Noratropine

Property	Value	Reference
Melting Point	113-114 °C	N/A
Boiling Point (Predicted)	440.2 ± 45.0 °C	N/A
Density (Predicted)	1.21 ± 0.1 g/cm <sup>3</sup>	N/A
pKa (Predicted)	14.12 ± 0.10	N/A
LogP	2.17390	[1]

# Biological Activity: Muscarinic Receptor Antagonism

**Noratropine** functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[3] These receptors are G-protein coupled receptors (GPCRs) that mediate the



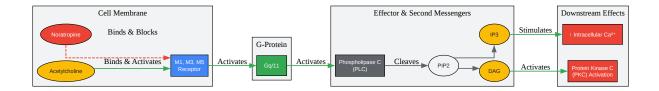
effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[4] [5] There are five subtypes of muscarinic receptors (M1-M5), each coupled to different G-protein signaling pathways.[4][5]

# **Signaling Pathways**

The five subtypes of muscarinic receptors are broadly classified into two major signaling pathways based on their G-protein coupling:

- M1, M3, and M5 Receptors: These receptors couple to Gq/11 proteins, activating
   Phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into
   inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of
   intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[4][5]
- M2 and M4 Receptors: These receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4][5]

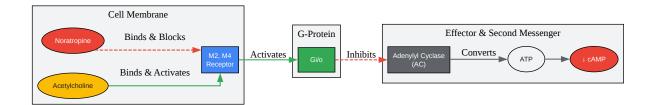
The antagonistic action of **Noratropine** at these receptors blocks the downstream signaling cascades initiated by acetylcholine.



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**Gq-Coupled Muscarinic Receptor Signaling Pathway** 





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Gi-Coupled Muscarinic Receptor Signaling Pathway

# **Experimental Protocols**Synthesis of Noratropine

This method involves the direct conversion of atropine to **noratropine**.

#### Materials:

- Atropine sulphate
- Potassium permanganate
- Chloroform
- Absolute ethanol
- Aqueous oxalic acid (10% w/v)
- Sodium metabisulphite
- Concentrated ammonia solution

#### Procedure:

· Dissolve atropine sulphate in water.



- Cool the solution to 4 °C.
- Add potassium permanganate and stir for 10 minutes.
- Filter off the precipitated manganese dioxide (MnO<sub>2</sub>).
- Treat the filtrate with a second portion of potassium permanganate.
- Filter off the MnO<sub>2</sub> again.
- Extract the alkaloids from the filtrate with chloroform (4 x 50 ml).
- Dry the combined chloroform extracts and evaporate to dryness.
- Dissolve the residue in absolute ethanol.
- Precipitate **noratropine** oxalate by dropwise addition of aqueous oxalic acid.
- To recover additional product, reduce the suspended MnO<sub>2</sub> with sodium metabisulphite until the solution is clear.
- Adjust the pH to 9.2 with concentrated ammonia solution.
- Extract the alkaloids with chloroform and precipitate noratropine oxalate as described above.
- Recrystallize the **noratropine** oxalate from a mixture of absolute ethanol and water (2:1).

This method involves the hydrolysis of an N-protected nortropine derivative.

#### Materials:

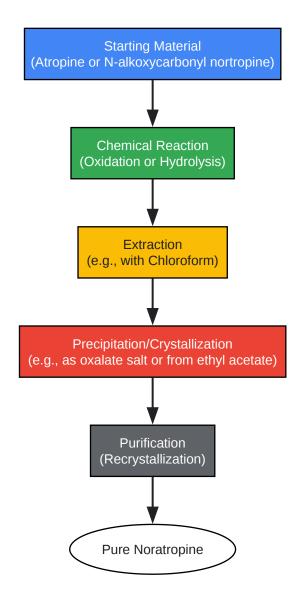
- N-alkoxycarbonyl nortropine
- Potassium hydroxide (KOH) aqueous solution (10-35%)
- Ethyl acetate
- Activated carbon



#### Procedure:

- Charge an autoclave with N-alkoxycarbonyl nortropine and KOH aqueous solution.
- Purge the autoclave with nitrogen.
- Heat the mixture to 140-160 °C with stirring, allowing the pressure to rise to 8-10 kg/cm <sup>2</sup>.
- Carefully vent the lower boiling alcohol to reduce the pressure to 4 kg/cm <sup>2</sup>.
- Continue the reaction at 140-160 °C for 5 hours.
- Cool the reaction mixture and reduce the pressure.
- Further cool to -5 to 10 °C and collect the crude product by centrifugation.
- Dissolve the crude product in hot ethyl acetate.
- · Decolorize with activated carbon.
- Cool the solution to induce crystallization and filter to obtain pure nortropine.





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General Synthesis and Purification Workflow for Noratropine

# **Analytical Methods**

A validated UHPLC method can be used for the rapid and accurate quantification of **Noratropine** and its related impurities.

**Chromatographic Conditions:** 

- Column: Waters Acquity UPLC BEH C18, 1.7 μm, 2.1 x 100 mm
- Mobile Phase A: 0.1% H₃PO4 in water



Mobile Phase B: 0.1% H₃PO₄ in 90% Acetonitrile / 10% Water

• Elution: Gradient

Run Time: Approximately 8 minutes

Method Validation Parameters: The method should be validated according to USP <1225> guidelines, including:

- Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
- Linearity and Range: Demonstrated over a concentration range of 50 μg/mL to 250 μg/mL with a correlation coefficient >0.999.
- Precision: Assessed at both intra-day (repeatability) and inter-day (intermediate precision) levels.
- · Accuracy: Determined by recovery studies of spiked samples.
- Limit of Detection (LOD): 3.9 μg/mL
- Limit of Quantitation (LOQ): 13.1 μg/mL
- Robustness: Evaluated by making small, deliberate variations in method parameters.

# Radioligand Binding Assay[8][9][10][11][12]

Radioligand binding assays are the gold standard for determining the affinity of a ligand for its receptor. A competitive binding assay can be used to determine the inhibitory constant (Ki) of **Noratropine** for the five muscarinic receptor subtypes.

#### Materials:

- Cell membranes expressing the muscarinic receptor subtype of interest (M1-M5).
- A suitable radioligand with high affinity for muscarinic receptors (e.g., [3H]-N-methylscopolamine, [3H]-QNB).



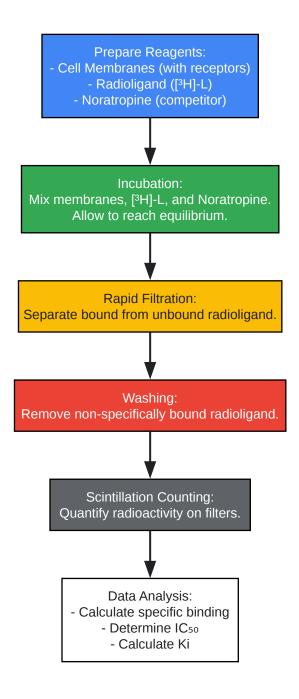
- **Noratropine** solutions of varying concentrations.
- Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl<sub>2</sub>, pH 7.4).
- Scintillation cocktail.
- Glass fiber filters.
- Filtration apparatus.
- Scintillation counter.

#### Procedure:

- Incubation: In a 96-well plate, combine the cell membrane preparation, the radioligand (at a fixed concentration, typically at or below its Kd), and varying concentrations of Noratropine.
   Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled antagonist like atropine).
- Equilibration: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
- Termination and Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters. This separates the bound radioligand from the unbound.
- Washing: Wash the filters multiple times with ice-cold wash buffer to remove any nonspecifically bound radioligand.
- Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
- Data Analysis:
  - Calculate specific binding by subtracting non-specific binding from total binding.
  - Plot the percentage of specific binding against the logarithm of the Noratropine concentration.



- Determine the IC<sub>50</sub> value (the concentration of **Noratropine** that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
- Calculate the Ki value from the IC<sub>50</sub> using the Cheng-Prusoff equation: Ki = IC<sub>50</sub> / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.



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Workflow for a Competitive Radioligand Binding Assay



### Conclusion

**Noratropine** (CAS #16839-98-8) is a key metabolite of atropine and a muscarinic acetylcholine receptor antagonist. This guide has provided a detailed overview of its physicochemical properties, methods for its synthesis and analysis, and its mechanism of action at the molecular level. The provided experimental protocols and workflow diagrams offer a practical resource for researchers in the field of pharmacology and drug development. Further research to quantify the specific binding affinities of **Noratropine** for each of the five muscarinic receptor subtypes will be valuable in further elucidating its pharmacological profile.

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